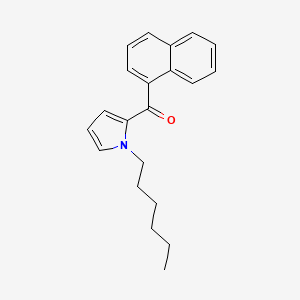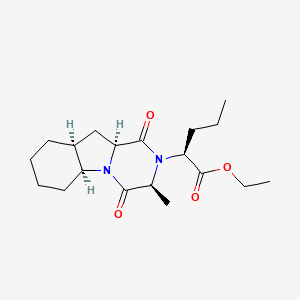
Captan-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Captan-d6 est une forme deutérée du captan, un fongicide à base de sulfényle trichlorométhyle. Il est principalement utilisé comme standard interne pour la quantification du captan dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Les atomes de deutérium dans le this compound remplacent les atomes d'hydrogène, ce qui le rend utile en spectrométrie de masse en raison de sa différence de masse distincte par rapport au captan non deutéré.
Applications De Recherche Scientifique
Captan-d6 is widely used in scientific research for its role as an internal standard in analytical chemistry. Its applications include:
Chemistry: Used in the quantification of captan residues in environmental samples, food products, and agricultural commodities.
Biology: Employed in studies investigating the metabolism and degradation of captan in biological systems.
Medicine: Utilized in toxicological studies to assess the impact of captan exposure on human health.
Industry: Applied in quality control processes to ensure the accuracy and precision of captan measurements in various products
Mécanisme D'action
Target of Action
Captan-d6 is a derivative of Captan, a widely used fungicide . The primary targets of this compound are thiol and non-thiol proteins within cells . These proteins play crucial roles in various cellular functions, including enzymatic activity and cellular respiration .
Mode of Action
This compound, like Captan, is a non-specific thiol reactant . It works by inhibiting the respiration of numerous species of fungi and bacteria . The compound degrades into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins in cells . This interaction disrupts the normal function of these proteins, leading to changes in cellular activity .
Biochemical Pathways
It is known that the compound’s reaction with thiol groups can lead to a reduction in overall enzymatic activity and respiration . This can cause significant changes in cellular metabolism and growth .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these solvents. The use of deuterium in this compound could potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The action of this compound leads to a reduction in the radial growth of certain fungi and a depletion of starch in cells . In higher concentrations, it can cause chromosomal aberrations and increase the number of micronuclei in cells . These effects indicate that this compound can have significant molecular and cellular impacts.
Analyse Biochimique
Biochemical Properties
Captan-d6, like Captan, is a trichloromethyl sulfenyl fungicide . It degrades into thiophosgene, a highly reactive compound that reacts with both thiol and non-thiol proteins within cells . This interaction with proteins can influence various biochemical reactions within the cell.
Cellular Effects
The cellular effects of this compound are primarily due to its degradation into thiophosgene Thiophosgene is known to interact with various cellular components, including proteins, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of this compound involves its degradation into thiophosgene, which can react with thiol and non-thiol proteins This can lead to changes in protein function, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Captan and its derivatives, including this compound, are known to be challenging for analysis due to their tendency to degrade both in solution and during GC-injection This degradation can influence the observed effects of this compound over time in laboratory settings
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Captan-d6 est synthétisé en introduisant des atomes de deutérium dans la molécule de captan. Cela peut être réalisé par des réactions d'échange de deutérium, où les atomes d'hydrogène du captan sont remplacés par du deutérium. La réaction implique généralement l'utilisation de solvants deutérés et de catalyseurs dans des conditions contrôlées pour assurer une deutération complète .
Méthodes de production industrielle
La production industrielle du this compound implique des réactions d'échange de deutérium à grande échelle. Le processus nécessite un équipement spécialisé pour manipuler les solvants deutérés et maintenir la pureté du produit final. La production est effectuée sous des mesures de contrôle qualité strictes pour garantir la cohérence et la fiabilité du this compound pour les applications analytiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Captan-d6 subit des réactions chimiques similaires à celles du captan non deutéré, notamment :
Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en différentes formes réduites.
Substitution : Le this compound peut subir des réactions de substitution où ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des conditions de pH contrôlées pour garantir la formation des produits souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire des sulfoxydes et des sulfones, tandis que la réduction peut produire des dérivés thiols. Les réactions de substitution peuvent donner lieu à une variété de dérivés captan substitués .
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique pour son rôle de standard interne en chimie analytique. Ses applications comprennent :
Chimie : Utilisé dans la quantification des résidus de captan dans les échantillons environnementaux, les produits alimentaires et les produits agricoles.
Biologie : Employé dans des études qui examinent le métabolisme et la dégradation du captan dans les systèmes biologiques.
Médecine : Utilisé dans des études toxicologiques pour évaluer l'impact de l'exposition au captan sur la santé humaine.
Industrie : Appliqué dans les processus de contrôle qualité pour assurer l'exactitude et la précision des mesures de captan dans divers produits
Mécanisme d'action
Le this compound, comme le captan non deutéré, exerce ses effets en inhibant la respiration des champignons et des bactéries. Le mécanisme implique la dégradation du captan en thiophosgène, un composé hautement réactif qui interagit avec les protéines thiol et non thiol. Cette interaction perturbe les processus cellulaires essentiels, conduisant à l'inhibition de la croissance fongique et bactérienne .
Comparaison Avec Des Composés Similaires
Le Captan-d6 est similaire à d'autres fongicides deutérés, tels que le folpet-d6 et le phtalimide-d6. Il est unique dans son application spécifique pour la quantification du captan. Des composés similaires comprennent :
Folpet-d6 : Un autre fongicide deutéré utilisé comme standard interne pour la quantification du folpet.
Phtalimide-d6 : Utilisé dans l'analyse des résidus de phtalimide dans divers échantillons.
Le this compound se distingue par son utilisation spécifique dans l'analyse du captan, fournissant des résultats précis et fiables dans diverses applications analytiques.
Propriétés
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVMCZRFWMZSG-TZCZJOIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

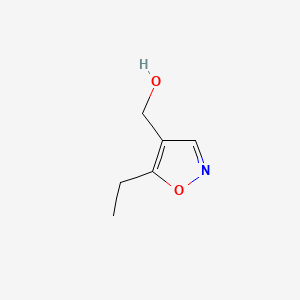
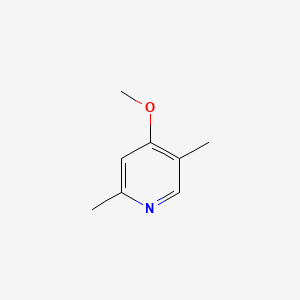

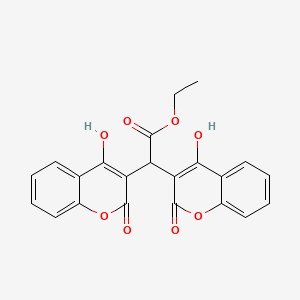
![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
